

DN02: A Selective Probe for the BRD8 Bromodomain

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 8 (BRD8) is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which are key epigenetic regulators. BRD8 is a component of the NuA4/TIP60 histone acetyltransferase complex, which is involved in transcriptional regulation, DNA repair, and cell cycle control.[1] The bromodomain of BRD8 recognizes and binds to acetylated lysine residues on histones and other proteins, thereby recruiting the NuA4/TIP60 complex to specific chromatin regions. Dysregulation of BRD8 has been implicated in various diseases, including cancer, making it an attractive therapeutic target.

DN02 is a potent and selective chemical probe for the first bromodomain of BRD8 (BRD8(1)). Its high affinity and selectivity make it an invaluable tool for elucidating the biological functions of BRD8 and for the development of novel therapeutics targeting this epigenetic reader. This technical guide provides a comprehensive overview of **DN02**, including its binding profile, detailed experimental protocols for its characterization, and its utility in studying BRD8-mediated signaling pathways.

Data Presentation: Quantitative Analysis of DN02

The inhibitory activity and selectivity of **DN02** have been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.



Table 1: Binding Affinity of **DN02** for BRD8 Bromodomains

Target	Assay	Value	Reference
BRD8(1)	Ki	32 nM	MedchemExpress
BRD8(2)	Ki	>1000 nM	MedchemExpress
BRD8(1)	Ke	34 nM	ProbeChem

Table 2: In Vitro Inhibitory Activity of DN02

Target	Assay	IC50	Reference
BRD8(1)	AlphaScreen	48 nM	ProbeChem
BRD9	AlphaScreen	>10 μM	Remillard et al., 2021
BRD4	AlphaScreen	>10 μM	Remillard et al., 2021
СВР	AlphaScreen	Modest Activity	MedchemExpress
p300	AlphaScreen	>10 μM	ProbeChem

Table 3: Cellular Target Engagement of **DN02**

Target	Assay	IC50	Reference
BRD8	NanoBRET	0.64 μΜ	ProbeChem

Experimental Protocols

Detailed methodologies for the key experiments used to characterize **DN02** are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for In Vitro Inhibition



This assay is used to measure the in vitro potency of inhibitors against a target protein. It relies on the interaction of a donor and an acceptor bead, which, when in close proximity, generate a luminescent signal. An inhibitor that disrupts the protein-ligand interaction will lead to a decrease in signal.

Materials:

- His-tagged BRD8 bromodomain protein
- Biotinylated acetylated histone peptide (e.g., H4K16ac)
- Streptavidin-coated Donor beads (PerkinElmer)
- Nickel Chelate Acceptor beads (PerkinElmer)
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
- DN02 or other test compounds
- 384-well microplates (white, opaque)
- Plate reader capable of AlphaScreen detection

Protocol:

- Compound Preparation: Prepare a serial dilution of **DN02** in assay buffer.
- Reaction Mixture Preparation: In a 384-well plate, add the following components in order:
 - $\circ~$ 5 μL of His-tagged BRD8 protein (final concentration optimized for signal, typically in the low nM range).
 - 5 μL of DN02 dilution or vehicle control.
 - Incubate for 15 minutes at room temperature.
 - \circ 5 µL of biotinylated histone peptide (final concentration at its K_e value for the protein).
 - Incubate for 15 minutes at room temperature.



· Bead Addition:

- Add 5 μL of a 1:1 mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (final concentration of 10 μg/mL each).
- Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
- Detection: Read the plate on an AlphaScreen-capable plate reader.
- Data Analysis: Plot the AlphaScreen signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅o value.

NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay

This assay measures the binding of a small molecule to its target protein in living cells. It utilizes a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target. Compound binding displaces the tracer, leading to a decrease in the BRET signal.

Materials:

- HEK293T cells
- Plasmid encoding BRD8-NanoLuc® fusion protein
- Transfection reagent (e.g., FuGENE® HD)
- Opti-MEM™ I Reduced Serum Medium
- NanoBRET™ tracer for BRD8
- NanoBRET™ Nano-Glo® Substrate
- DN02 or other test compounds
- 96-well or 384-well white assay plates



Luminometer capable of measuring BRET

Protocol:

- Cell Transfection:
 - Seed HEK293T cells in a suitable culture dish.
 - Transfect the cells with the BRD8-NanoLuc® plasmid using a suitable transfection reagent according to the manufacturer's instructions.
 - Incubate for 24 hours to allow for protein expression.
- Cell Plating:
 - Harvest the transfected cells and resuspend them in Opti-MEM™.
 - Dispense the cell suspension into the wells of a white assay plate.
- Compound and Tracer Addition:
 - Add the NanoBRET™ tracer to the cells at its predetermined optimal concentration.
 - Add serial dilutions of **DN02** or vehicle control to the wells.
- Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
- Substrate Addition and Detection:
 - Add NanoBRET™ Nano-Glo® Substrate to each well.
 - Read the plate immediately on a luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
- Data Analysis:
 - Calculate the BRET ratio by dividing the acceptor emission by the donor emission.



 Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

Chemoproteomics for Target Profiling

Chemoproteomics is used to identify the protein targets of a small molecule in a complex biological sample, such as a cell lysate. This workflow typically involves affinity purification using a functionalized version of the inhibitor followed by mass spectrometry-based protein identification.

Materials:

- Cells or tissues of interest
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- DN02-functionalized affinity matrix (e.g., DN02 linked to sepharose beads)
- Control beads (without DN02)
- Wash buffer (e.g., lysis buffer with lower detergent concentration)
- Elution buffer (e.g., SDS-PAGE sample buffer)
- SDS-PAGE gels
- Mass spectrometer and associated reagents for proteomics analysis

Protocol:

- Lysate Preparation:
 - Harvest cells or tissues and lyse them in ice-cold lysis buffer.
 - Clarify the lysate by centrifugation.
- Affinity Purification:



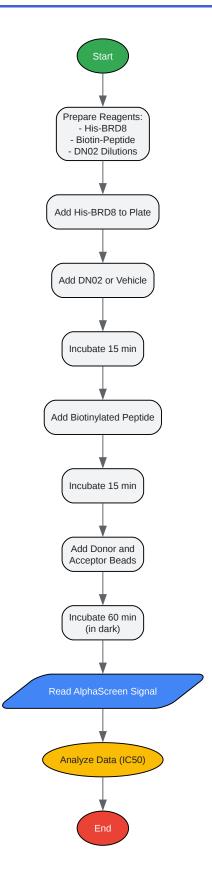
- Incubate the clarified lysate with the DN02-functionalized affinity matrix and control beads for 2-4 hours at 4°C with gentle rotation.
- Washing:
 - Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
- Elution:
 - Elute the bound proteins from the beads using elution buffer and heating.
- SDS-PAGE and In-Gel Digestion:
 - Separate the eluted proteins by SDS-PAGE.
 - Stain the gel (e.g., with Coomassie blue) and excise the protein bands.
 - Perform in-gel digestion of the proteins with trypsin.
- Mass Spectrometry and Data Analysis:
 - Analyze the digested peptides by LC-MS/MS.
 - Identify the proteins using a protein database search engine (e.g., Mascot, Sequest).
 - Compare the proteins identified from the **DN02**-functionalized beads to the control beads to identify specific binders.

Mandatory Visualizations BRD8 in the NuA4/TIP60 Complex and p53 Pathway

Caption: BRD8's role in the NuA4/TIP60 complex and its inhibition by **DN02**, impacting p53 signaling.

Experimental Workflow for AlphaScreen Assay



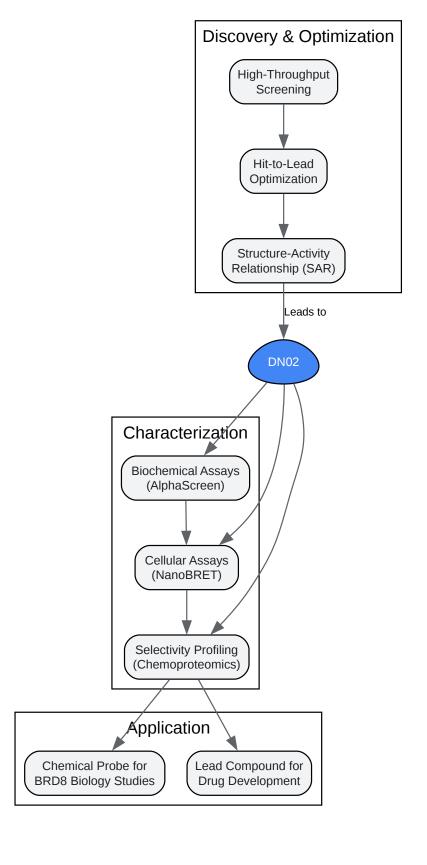


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Caption: Step-by-step workflow for the AlphaScreen-based BRD8 inhibition assay.



Logical Relationship of DN02 Development and Validation





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References

- 1. Understanding the role of BRD8 in human carcinogenesis PMC [pmc.ncbi.nlm.nih.gov]
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